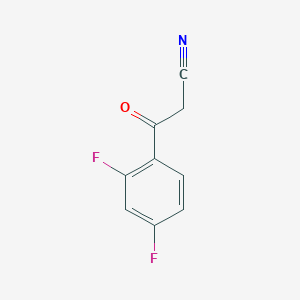

2,4-Difluorobenzoylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOQJCDNMJJLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501810 | |

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-95-6 | |

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the underlying chemical principles, experimental methodologies, and necessary precursors, presenting the information in a clear and structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound, also known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a β-ketonitrile of significant interest in medicinal chemistry. The presence of the difluorinated phenyl ring can impart desirable properties to target molecules, such as enhanced metabolic stability and binding affinity. This guide focuses on the most direct and established synthetic route to this valuable building block.

Core Synthesis Pathway: Claisen Condensation

The principal and most widely applicable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a compound containing an acidic α-proton, in this case, acetonitrile. The key precursors for this synthesis are an ester of 2,4-difluorobenzoic acid, typically ethyl 2,4-difluorobenzoate, and acetonitrile.

Synthesis of Ethyl 2,4-Difluorobenzoate

A common precursor for the Claisen condensation is ethyl 2,4-difluorobenzoate. It can be readily prepared from 2,4-difluorobenzoic acid through Fischer esterification.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile, also known by its systematic name 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a fluorinated aromatic keto-nitrile compound. Its chemical structure, featuring a difluorinated phenyl ring attached to a β-ketonitrile moiety, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the overall molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral characteristics, making it an essential resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 71682-95-6 | [1][2] |

| Molecular Formula | C₉H₅F₂NO | [1][2] |

| Molecular Weight | 181.14 g/mol | [1][2] |

| Appearance | Off-white to faint lemon tiny crystalline solid | [1] |

| Melting Point | 110-112 °C | [1] |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

| SMILES | C1(C=CC(F)=CC=1F)C(=O)CC#N | |

| InChIKey | IHOQJCDNMJJLME-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of β-oxoalkanonitriles, such as this compound, is commonly achieved via a Claisen-type condensation reaction between an appropriate ester and acetonitrile, using a strong base. The following protocol is a generalized procedure based on established methods for analogous compounds.[3]

Reaction Scheme:

-

Reactants: Ethyl 2,4-difluorobenzoate, Acetonitrile

-

Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Solvent: Anhydrous benzene or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and flushed with dry nitrogen gas.

-

Base Suspension: Anhydrous solvent (e.g., benzene, 100 mL) is added to the flask, followed by the cautious addition of a strong base such as sodium hydride (60% dispersion in mineral oil, approx. 1.2 equivalents).

-

Reactant Addition: A mixture of ethyl 2,4-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) is prepared and added dropwise to the stirred suspension of the base at room temperature over 30 minutes.

-

Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the mixture is acidic (pH ~5-6).

-

Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic C-H (3 protons) | 6.9 - 8.0 | Multiplets (m) | The fluorine atoms will cause complex splitting patterns (coupling). The proton ortho to the carbonyl group will be the most downfield. |

| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet (s) | These protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield. |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carbonyl, nitrile, methylene, and aromatic carbons. The carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 180 - 195 | Quaternary carbon, likely a weak signal. |

| Aromatic C-F (2 carbons) | 160 - 170 | Will appear as large doublets due to direct C-F coupling. |

| Aromatic C-H (3 carbons) | 110 - 135 | Will show smaller C-F couplings. |

| Aromatic C-C=O (1 carbon) | 115 - 125 | Quaternary carbon, likely a weak signal. |

| Nitrile (C≡N) | 115 - 120 | Quaternary carbon, typically a weak to medium signal. |

| Methylene (-CH₂-) | 25 - 35 | Shifted downfield due to adjacent carbonyl and nitrile groups. |

Expected FT-IR Spectral Data

The infrared spectrum is a valuable tool for identifying the key functional groups within the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium |

| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong |

| C=C (Aromatic) | Stretch | 1475 - 1600 | Medium-Weak |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 | Strong |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 181. Key fragmentation patterns would likely involve:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles.

-

Formation of the 2,4-difluorobenzoyl cation (m/z 141): Cleavage of the bond between the carbonyl carbon and the methylene group. This is expected to be a prominent peak.

-

Loss of CO (m/z 28) from the benzoyl cation: Leading to a peak at m/z 113, corresponding to the difluorophenyl cation.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is the antifungal agent Voriconazole .[4] While synthesis routes for Voriconazole typically start from 1-(2,4-difluorophenyl)ethanone derivatives, this compound represents a closely related and potentially valuable precursor for the synthesis of Voriconazole analogues and other novel therapeutic agents.[4] Its β-ketonitrile structure provides two reactive sites, allowing for diverse chemical transformations to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

References

- 1. 3-(2',4'-DIFLUOROPHENYL)-3-OXOPROPANENITRILE | 71682-95-6 [chemicalbook.com]

- 2. 3-(2,4-Difluorophenyl)-3-oxopropanenitrile - CAS:71682-95-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzamides: A Case Study of N-(2,4-Difluorophenyl)-2-fluorobenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the crystal structure of 2,4-Difluorobenzoylacetonitrile did not yield a publicly available, dedicated crystallographic study. Therefore, this guide utilizes the well-characterized, closely related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) , as a representative example to illustrate the principles and methodologies of crystal structure analysis for molecules containing a 2,4-difluorophenyl moiety.

Introduction

The precise determination of the three-dimensional atomic arrangement in a crystalline solid is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography provides unparalleled insight into molecular geometry, conformational preferences, and intermolecular interactions, which collectively govern the physicochemical properties of a compound. This guide presents a detailed analysis of the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a molecule of interest due to the prevalence of fluorinated benzamides in pharmacologically active compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) was achieved in high yield (87%) through a standard condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline.[1]

Synthesis:

-

Reactants: 2-fluorobenzoyl chloride and 2,4-difluoroaniline.

-

Procedure: The synthesis follows standard procedures for condensation reactions to form an amide linkage.[1]

Crystallization:

-

Method: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in dichloromethane (CH₂Cl₂) at room temperature.[1]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of Fo24 was mounted for X-ray diffraction analysis. The data was collected at a temperature of 294 K.[1]

Data Collection:

-

Instrument: Oxford Diffraction Xcalibur Sapphire 3 (Gemini ultra) diffractometer.

-

Radiation: Mo-Kα radiation.

-

Software: Data collection, reduction, and structure solution were performed using CrysAlisPro and the SHELXS, SHELXL14 programs.[1]

Structure Refinement:

-

The structure was solved and refined using established crystallographic software.

-

Geometric analysis was performed using the SHELXL14 output and the PLATON package.[1]

Data Presentation: Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1]

Table 1: Crystal Data and Structure Refinement Parameters [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Formula Weight | 251.20 |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (ų) | 545.88(5) |

| Z | 2 |

| Temperature (K) | 294(2) |

| Radiation (Å) | Mo-Kα (0.71073) |

| Reflections Collected | 3717 |

| Independent Reflections | 1799 |

| R(int) | 0.019 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.091 |

| Goodness-of-fit on F² | 1.04 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1⋯F12 | 2.745(3) | N1-H1⋯F12 | 132(3) |

| H1⋯F12 | 2.12(4) |

Table 3: Intermolecular Interactions [1]

| Interaction Type | Description | Distance (Å) |

| Amide-Amide Hydrogen Bond | 1D interaction along the b-axis | - |

| C-H⋯F Contacts | Forms a cyclic R²₂(12) motif | H⋯F = 2.49, 2.57 |

| C-F⋯C Ring Stacking | Involves F12 and the C6 ring centroid | F12⋯Cg1 = 3.399(2) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of N-(2,4-Difluorophenyl)-2-fluorobenzamide.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Molecular Interactions

The crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide reveals significant intermolecular interactions, primarily driven by hydrogen bonding and fluorine contacts. The following diagram depicts the key interactions.

Caption: Key intermolecular interactions in the crystal lattice of Fo24.

Conclusion

The crystal structure analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide provides a detailed understanding of its solid-state conformation and packing. The molecule exhibits a largely planar structure with specific orientations of the amide group influenced by both intramolecular and intermolecular hydrogen bonds. The comprehensive data presented herein, including crystallographic parameters and interaction geometries, serves as a valuable reference for researchers working on the design and development of novel fluorinated pharmaceutical compounds. The methodologies and data presentation format can be applied to the analysis of other related molecules, contributing to a deeper understanding of structure-property relationships in this important class of compounds.

References

A Technical Guide to the Thermal Stability and Decomposition of 2,4-Difluorobenzoylacetonitrile

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4-Difluorobenzoylacetonitrile is not available in the current scientific literature. This guide provides a theoretical framework based on the known properties of the parent compound, benzoylacetonitrile, and the established effects of fluorination on aromatic systems. The quantitative data and decomposition pathways presented are hypothetical and intended for illustrative purposes to guide future experimental work.

Introduction

This compound is a fluorinated aromatic β-ketonitrile of significant interest to researchers in medicinal chemistry and drug development. As with any novel compound intended for pharmaceutical applications, a thorough understanding of its thermal stability is paramount for ensuring safety, predicting shelf-life, and establishing appropriate handling and storage conditions. Thermal decomposition analysis, typically conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides critical information about the temperatures at which the material begins to degrade and the energetic nature of this decomposition.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the expected physicochemical properties of this compound, presents a hypothetical thermal analysis profile, proposes potential decomposition pathways, and provides detailed, standardized protocols for experimental validation.

Physicochemical Properties and the Influence of Fluorine Substitution

The introduction of fluorine atoms onto the benzoyl ring is expected to significantly modulate the physicochemical properties of the parent molecule, benzoylacetonitrile. The high electronegativity of fluorine can enhance the thermal stability of the aromatic ring.[1] The C-F bond is one of the strongest single bonds in organic chemistry, and fluorination can also strengthen adjacent C-C bonds, potentially leading to a higher decomposition temperature. A comparison of the known properties of benzoylacetonitrile and the expected properties of its 2,4-difluoro derivative is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

| Property | Benzoylacetonitrile | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₇NO | C₉H₅F₂NO | Addition of two fluorine atoms. |

| Molecular Weight | 145.16 g/mol [2][3] | 181.14 g/mol | Calculated based on atomic masses. |

| Melting Point | 80-84 °C[4] | 90-100 °C | Fluorine substitution can alter crystal packing and intermolecular forces, often leading to an increase in melting point. |

| Boiling Point | 160 °C @ 10 Torr[2] | > 160 °C @ 10 Torr | Increased molecular weight and polarity due to fluorine atoms would be expected to raise the boiling point. |

| Thermal Stability | Moderate | High | The strong C-F bonds and the stabilizing effect of fluorine on the aromatic ring are expected to increase thermal stability.[1] |

Hypothetical Thermal Analysis Profile

In the absence of experimental data, a hypothetical thermal analysis profile for this compound is proposed. This profile is based on the expectation of enhanced thermal stability due to fluorination. It is anticipated that the compound will be stable to well above 200°C, with decomposition occurring in a single, distinct step.

Table 2: Hypothetical TGA and DSC Data for this compound

| Analysis Type | Parameter | Predicted Value | Description |

| TGA | Onset Decomposition Temp. (T_onset) | ~ 280 °C | The temperature at which significant weight loss begins. |

| Temperature of Max. Decomposition Rate | ~ 300 °C | The peak of the derivative weight loss curve, indicating the point of fastest degradation. | |

| Total Weight Loss | > 95% | Indicates nearly complete volatilization or decomposition of the organic material. | |

| DSC | Melting Endotherm (T_peak) | ~ 95 °C | A sharp endothermic peak corresponding to the melting point. |

| Decomposition Exotherm (T_peak) | ~ 305 °C | A broad exothermic peak indicating that the decomposition process releases energy. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The primary covalent bonds susceptible to homolytic cleavage are the C-C bonds of the acetonitrile side chain. The bond between the carbonyl carbon and the adjacent methylene carbon (CO-CH₂) is a likely point of initial fragmentation.

A plausible decomposition pathway could involve the initial homolytic cleavage of the benzoyl-acetonitrile bond, leading to the formation of a 2,4-difluorobenzoyl radical and a cyanomethyl radical. These highly reactive radical species would then undergo a series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, ultimately leading to the formation of smaller, volatile molecules and a carbonaceous residue.

Caption: Proposed thermal decomposition pathway for this compound.

Standardized Experimental Protocols for Thermal Analysis

To validate the hypothetical data presented, rigorous experimental analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for a solid organic compound like this compound.

5.1 Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the derivative of the weight loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

-

Quantify the total percentage of weight loss.

-

5.2 Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine peak temperatures and enthalpy changes (ΔH).

-

Caption: General experimental workflow for thermal analysis of a solid organic compound.

Conclusion

While direct experimental data for this compound is currently lacking, a theoretical assessment based on fundamental chemical principles and the behavior of analogous compounds provides a valuable starting point for its characterization. The presence of two fluorine atoms on the benzoyl ring is expected to confer significant thermal stability to the molecule. The proposed decomposition pathways and hypothetical thermal profile serve as a predictive framework. It is imperative that these theoretical considerations are substantiated through rigorous experimental investigation using the standardized TGA and DSC protocols outlined in this guide. Such studies will provide the definitive data required for the safe and effective application of this compound in research and development.

References

solubility of 2,4-Difluorobenzoylacetonitrile in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, purification, crystallization, and formulation. 2,4-Difluorobenzoylacetonitrile is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility profile is essential for process optimization, ensuring efficient production and consistent product quality.

Physicochemical Properties of Difluorobenzoylacetonitrile Isomers

Understanding the basic physicochemical properties of the compound of interest and its isomers is crucial for designing solubility experiments.

| Property | 3,4-Difluorobenzoylacetonitrile |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol [1][2] |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 78-82 °C[1] |

| Boiling Point | 321.3 °C at 760 mmHg (Predicted) |

| Density | 1.3 g/cm³ (Predicted) |

| LogP | 2.06 (Predicted) |

Note: Experimental data for this compound is not available. The data for the 3,4-isomer is provided as a structural analog.

Experimental Protocols for Solubility Determination

The determination of the solubility of a crystalline solid in an organic solvent involves bringing the solid and solvent to equilibrium to form a saturated solution, followed by the quantitative analysis of the solute concentration in that solution. Several methods are commonly employed, each with its own advantages and considerations.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the crystalline solid (e.g., this compound) is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath or incubator) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary from hours to days and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore filter (e.g., a 0.22 µm syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Sample Preparation: A known volume or mass of the saturated solution, obtained from the isothermal shake-flask method, is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is completely evaporated from the solution. This can be done at ambient temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Weighing: The container with the dried solute residue is weighed again.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.

Spectroscopic Analysis (UV-Vis)

If the solute has a chromophore that absorbs in the ultraviolet-visible (UV-Vis) range, spectroscopy can be a rapid and sensitive method for concentration determination.

Methodology:

-

Calibration Curve: A series of standard solutions of the solute in the specific organic solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for determining the concentration of a solute in a saturated solution, especially in the presence of impurities.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detection wavelength.

-

Calibration: A calibration curve is generated by injecting standard solutions of the solute at known concentrations and plotting the peak area against concentration.

-

Sample Analysis: A filtered aliquot of the saturated solution is diluted with the mobile phase and injected into the HPLC system.

-

Quantification: The concentration of the solute in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated considering the dilution factor.

Solubility Data of a Structural Analog

While quantitative solubility data for this compound is not available, the following table provides qualitative solubility information for the related compound 3,4-Difluorobenzonitrile. This can offer some initial guidance for solvent selection in experimental studies.

| Solvent | Solubility of 3,4-Difluorobenzonitrile |

| Methanol | Soluble[3] |

It is important to note that solubility can differ significantly between isomers due to variations in crystal lattice energy and interactions with the solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a crystalline organic compound in an organic solvent.

Conclusion

This technical guide outlines the standard methodologies for determining the solubility of this compound in organic solvents. While specific quantitative data for this compound is currently unavailable, the detailed experimental protocols provided for the isothermal shake-flask method coupled with gravimetric, spectroscopic, or chromatographic analysis offer a robust framework for researchers to generate this critical data. The provided information on the related isomer, 3,4-Difluorobenzoylacetonitrile, serves as a preliminary reference. Accurate solubility data is fundamental for the successful development and manufacturing of any new chemical entity, and the application of these established methods will enable the precise characterization of this compound's solubility profile.

References

A Technical Guide to Quantum Chemical Calculations for 2,4-Difluorobenzoylacetonitrile: A DFT-Based Approach

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of 2,4-Difluorobenzoylacetonitrile. While specific experimental data for this molecule is not available in the cited literature, this document provides a robust, generalized methodology based on established computational practices for analogous aromatic and nitrile-containing compounds. The protocols and data herein serve as a detailed template for researchers undertaking theoretical investigations of this and similar molecules.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior and designing novel applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these characteristics at the atomic level.

DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest.[1] This guide details the procedural steps for a thorough DFT-based analysis, including geometry optimization, vibrational frequency analysis, and the evaluation of key electronic and structural properties.

Computational Methodology (Experimental Protocol)

The following protocol describes a typical computational study for a molecule like this compound. These calculations are generally performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

2.1. Initial Structure Preparation The first step is to construct an initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will locate the minimum energy conformation.

2.2. Geometry Optimization The primary goal of geometry optimization is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) is the recommended method.[1]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and energies.[2][3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.[3]

The optimization calculation should be run until a stationary point on the potential energy surface is found, which is confirmed by the subsequent frequency calculation.

2.3. Vibrational Frequency Analysis Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two critical purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be used to predict the FT-IR and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[4][5] The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values due to the neglect of anharmonicity and the use of a finite basis set.[6]

2.4. Electronic and Molecular Property Calculations Once the optimized geometry is confirmed, a series of single-point energy calculations can be performed to determine various electronic and molecular properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7][8][9] A smaller gap generally implies higher reactivity.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron distribution.[10] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying delocalization and hyperconjugative effects.[10][11] This is particularly useful in drug design for understanding intramolecular and intermolecular interactions.[12][13]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical reactions and intermolecular interactions.

The overall computational workflow is depicted in the following diagram:

Caption: A flowchart of the quantum chemical calculation process.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for easy comparison and interpretation. Below are templates for presenting the key data for this compound.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths and bond angles of the optimized molecular structure. These values can be compared with experimental data (if available) from techniques like X-ray crystallography.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-F (ortho) | 1.345 |

| C-F (para) | 1.350 | |

| C=O | 1.215 | |

| C≡N | 1.158 | |

| C-C (ring avg.) | 1.390 | |

| Bond Angles (°) | C-C-F (ortho) | 118.5 |

| C-C-C=O | 121.0 | |

| O=C-CH2 | 120.5 | |

| CH2-C≡N | 178.0 | |

| Dihedral Angles (°) | F-C-C-C (ring) | 0.0 |

| O=C-C-C (ring) | 15.0 |

Table 2: Vibrational Frequencies and Assignments

This table lists the most significant calculated vibrational frequencies and their corresponding assignments, which describe the nature of the atomic motions.

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3080 | Aromatic C-H Stretch |

| 2950 | Aliphatic C-H Stretch |

| 2245 | C≡N Stretch |

| 1680 | C=O Stretch |

| 1600, 1585 | Aromatic C=C Stretch |

| 1250 | C-F Stretch |

| 850 | C-H Out-of-plane Bend |

Table 3: Key Electronic Properties

This table summarizes the crucial electronic properties derived from the calculations, which are essential for predicting reactivity and electronic behavior.

| Property | Value |

| Energy of HOMO (E_HOMO) | -7.5 eV |

| Energy of LUMO (E_LUMO) | -2.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV |

| Dipole Moment | 3.5 Debye |

| Ionization Potential (from E_HOMO) | 7.5 eV |

| Electron Affinity (from E_LUMO) | 2.1 eV |

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals provides qualitative insight into the molecule's reactivity. The HOMO typically shows regions of the molecule that are likely to donate electrons in a reaction, while the LUMO indicates regions susceptible to nucleophilic attack.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The structured presentation of data and visualization of key concepts, as outlined in this document, are essential for the effective analysis and communication of computational results. This methodology serves as a foundational approach for the theoretical investigation of novel drug candidates and advanced materials, enabling a deeper understanding of their chemical behavior and potential applications.

References

- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. NBO [cup.uni-muenchen.de]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2,4-Difluorobenzoylacetonitrile: A Key Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluorobenzoylacetonitrile, systematically known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, particularly the presence of a difluorinated phenyl ring and a reactive β-ketonitrile moiety, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound.

Physicochemical Properties and Identification

Basic physicochemical data for this compound are crucial for its handling and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 71682-95-6 | [1] |

| Molecular Formula | C₉H₅F₂NO | [1] |

| Molecular Weight | 181.14 g/mol | [1] |

| Melting Point | 110-112 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

Historical Perspective and Discovery

While a detailed historical account of the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the growing importance of fluorinated compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. The development of synthetic methodologies to produce fluorinated building blocks like this compound was a logical progression to facilitate the exploration of novel fluorinated pharmaceuticals and agrochemicals.

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of a 2,4-difluorobenzoyl derivative with acetonitrile. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the provided search results, a general and analogous procedure can be inferred from the synthesis of similar β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile.

General Experimental Protocol (Analogous Synthesis)

This protocol is based on the synthesis of 3-oxo-3-phenylpropanenitrile and can be adapted for the synthesis of this compound.

Reactants:

-

Ethyl 2,4-difluorobenzoate (or another suitable 2,4-difluorobenzoyl derivative)

-

Acetonitrile

-

Sodium methoxide (or another strong base)

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Brine

Procedure:

-

A mixture of ethyl 2,4-difluorobenzoate and sodium methoxide in acetonitrile is refluxed for a specified period (e.g., 3 hours).[3]

-

After cooling to room temperature, the formation of a white precipitate is observed.[3]

-

The precipitate is filtered and redissolved in water.[3]

-

The solution is acidified with hydrochloric acid (e.g., 2M HCl).[3]

-

The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[3]

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate.[3]

-

The solvent is removed under reduced pressure to yield the crude product.[3]

-

The crude product is then purified by a suitable method, such as flash chromatography.[3]

Yields: The reported yield for the analogous synthesis of 3-oxo-3-phenylpropanenitrile is 58%.[3] It is expected that a similar yield could be achieved for this compound with optimization of reaction conditions.

The following diagram illustrates the general workflow for the synthesis of a β-ketonitrile.

Caption: General workflow for the synthesis of β-ketonitriles.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound were not found in the initial search, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the methylene protons of the acetonitrile moiety. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methylene protons would typically be a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.

IR Spectroscopy: The infrared spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:

-

C≡N stretch: A sharp band in the region of 2200-2300 cm⁻¹.[4]

-

C=O stretch: A strong absorption band in the range of 1680-1720 cm⁻¹.

-

C-F stretch: Strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (181.14 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano and carbonyl groups.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl group is a common feature in many modern pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The 2,4-difluorophenyl moiety is a key component in a number of drugs, and this compound provides a reactive handle to incorporate this group into larger molecules.

-

Antifungal Agents: Derivatives of 2,4-difluorophenyl compounds are utilized in the synthesis of potent antifungal agents.[5] The difluoro substitutions can enhance the drug's ability to inhibit key fungal enzymes.

-

Antibacterial Agents: Novel 2,6-difluorobenzamide derivatives, which can be synthesized from precursors like this compound, have shown promise as inhibitors of the bacterial cell division protein FtsZ.[6] Some of these compounds exhibit potent antibacterial activity against various Gram-positive bacteria.[6]

-

Anticancer Research: Fluorinated compounds are actively investigated for their anticancer properties. For instance, 2,4-difluorophenylacetonitrile has been shown to inhibit the growth of cancer cell lines by modulating glycolysis pathways.[7] While this is a related compound, it highlights the potential of the 2,4-difluorophenyl scaffold in oncology research.

Agrochemical Applications

The unique properties imparted by the difluoro-substituted aromatic ring are also beneficial in the development of new pesticides and herbicides. These compounds can exhibit improved efficacy and a more favorable environmental profile.[2]

The logical relationship for the utility of this compound as a building block is depicted in the following diagram.

References

- 1. 3-(2',4'-DIFLUOROPHENYL)-3-OXOPROPANENITRILE | 71682-95-6 [chemicalbook.com]

- 2. 71682-97-8(3,4-Difluorobenzoylacetonitrile) | Kuujia.com [kuujia.com]

- 3. oncotarget.com [oncotarget.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Difluorophenylacetonitrile|CAS 656-35-9|Supplier [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a β-ketonitrile moiety attached to a 2,4-difluorophenyl ring, offers a unique combination of reactive sites. The electron-withdrawing nature of the 2,4-difluorobenzoyl group significantly influences the reactivity of the entire molecule, particularly the nitrile group and the adjacent active methylene bridge. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, offering insights into its synthetic transformations and potential applications in the development of novel therapeutics. The strategic incorporation of the 2,4-difluorophenyl motif is of particular interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Synthesis of this compound

General Experimental Protocol for the Synthesis of Benzoylacetonitrile Derivatives (Analogous)

Materials:

-

Ethyl 2,4-difluorobenzoate

-

Acetonitrile

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared.

-

Anhydrous acetonitrile is added to the flask, and the mixture is stirred under a nitrogen atmosphere.

-

A solution of ethyl 2,4-difluorobenzoate in the reaction solvent is added dropwise to the reaction mixture at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.

-

The reaction is then cooled, and the resulting sodium salt of this compound is precipitated.

-

The precipitate is filtered, washed with a non-polar solvent, and then dissolved in water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the this compound product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon.

Hydrolysis to β-Ketoamides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a β-ketoamide and upon further hydrolysis, a β-keto carboxylic acid, which may subsequently decarboxylate.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates it towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

While a specific protocol for this compound is not available, the general conditions for nitrile hydrolysis can be applied.[2][3]

General Experimental Protocol for Hydrolysis of a Benzoylacetonitrile Derivative (Analogous):

Materials:

-

Benzoylacetonitrile derivative

-

Concentrated sulfuric acid or sodium hydroxide solution

-

Water

Procedure (Acid-Catalyzed):

-

The benzoylacetonitrile derivative is dissolved in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture is cooled and poured onto ice.

-

The precipitated product (β-ketoamide or β-keto carboxylic acid) is collected by filtration, washed with cold water, and dried.

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This reaction proceeds via the formation of an intermediate imine, which is further reduced.

General Experimental Protocol for the Reduction of a Nitrile with LiAlH₄ (Analogous):

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water and sodium hydroxide solution (for workup)

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried flask under a nitrogen atmosphere.

-

A solution of this compound in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours.

-

After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.

Cycloaddition and Condensation Reactions for Heterocycle Synthesis

The β-ketonitrile moiety is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery.

The reaction of this compound with hydrazine or its derivatives is a common method for the synthesis of 3-amino-5-(2,4-difluorophenyl)pyrazoles.[6][7] The reaction proceeds through a condensation followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of a Pyrazole Derivative (Analogous):

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or acetic acid

Procedure:

-

A solution of this compound in ethanol is prepared.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is collected by filtration, washed with cold ethanol, and dried.

Condensation of this compound with urea, thiourea, or guanidine can lead to the formation of pyrimidine derivatives. These reactions are important for accessing a wide range of biologically active molecules.[8][9]

General Experimental Protocol for the Synthesis of a Pyrimidine Derivative (Analogous):

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide.

-

Urea and this compound are added to the solution.

-

The reaction mixture is heated at reflux for an extended period.

-

After cooling, the reaction mixture is poured into water and acidified to precipitate the pyrimidine product.

-

The product is collected by filtration, washed, and purified.

The Gewald reaction is a multicomponent reaction that can be used to synthesize 2-aminothiophenes. In the context of this compound, it would react with elemental sulfur and an active methylene compound in the presence of a base.[10][11]

General Experimental Protocol for the Gewald Reaction (Analogous):

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile)

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

A solvent (e.g., ethanol or DMF)

Procedure:

-

A mixture of this compound, the active methylene compound, and elemental sulfur is suspended in the solvent.

-

The base is added, and the mixture is stirred at a specified temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice water, and the precipitated thiophene derivative is collected.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][12] While this reaction is intramolecular, the principles of nitrile reactivity are relevant. The active methylene group of this compound can be alkylated to introduce a second nitrile-containing chain, which could then potentially undergo a Thorpe-Ziegler cyclization.

Reactivity of the Active Methylene Bridge

The methylene group situated between the carbonyl and nitrile groups is highly acidic due to the electron-withdrawing effects of both functionalities. This allows for easy deprotonation to form a stable carbanion, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and condensations. This reactivity, while not directly involving the nitrile group, is a key feature of β-ketonitriles and expands the synthetic utility of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound in the reviewed literature, the following table presents typical yield ranges for analogous reactions of benzoylacetonitrile derivatives. These values should be considered as estimates, and actual yields may vary depending on the specific reaction conditions and the substrate.

| Reaction Type | Reactants | Product Type | Typical Yield (%) |

| Pyrazole Synthesis | Benzoylacetonitrile derivative, Hydrazine | 3-Amino-5-arylpyrazole | 70-90 |

| Pyrimidine Synthesis | Benzoylacetonitrile derivative, Urea/Thiourea | 4-Amino-6-arylpyrimidin-2(1H)-one/thione | 50-80 |

| Gewald Reaction | Benzoylacetonitrile derivative, Active Methylene Compound, Sulfur | 2-Aminothiophene derivative | 60-85 |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. The nitrile group, activated by the adjacent carbonyl and the 2,4-difluorophenyl ring, readily participates in hydrolysis, reduction, and a variety of cyclization and condensation reactions. The active methylene bridge further enhances its synthetic utility. While specific experimental data for this compound remains limited in publicly available literature, the well-established reactivity patterns of β-ketonitriles provide a strong foundation for its application in the synthesis of complex molecular architectures. Further research into the specific reaction kinetics and optimization for this particular molecule will undoubtedly expand its role in the development of new and improved pharmaceutical agents.

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. aminer.org [aminer.org]

- 3. deepdyve.com [deepdyve.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. rsc.org [rsc.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

electrophilic and nucleophilic sites of 2,4-Difluorobenzoylacetonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the presence of two fluorine atoms, a carbonyl group, and a nitrile group, create distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways. This guide provides a comprehensive analysis of the molecule's electronic landscape, supported by theoretical principles and computational chemistry concepts, to serve as a resource for professionals in chemical research and drug development.

Introduction to this compound

This compound is a fluorinated organic compound featuring a benzoylacetonitrile core with fluoro substitutions at the 2 and 4 positions of the benzene ring. The presence of strong electron-withdrawing groups (fluorine, carbonyl, and nitrile) significantly influences the electron density distribution across the molecule. This structure imparts unique reactivity, making it a valuable building block for synthesizing complex molecular architectures, particularly in the development of bioactive molecules like kinase inhibitors.[1] The fluorination pattern often enhances the metabolic stability and bioavailability of the resulting drug candidates, addressing a significant challenge in modern drug discovery.[1]

Theoretical Framework: Defining Reactivity

The reactivity of a molecule is fundamentally governed by the distribution of its electrons. The concepts of electrophilicity and nucleophilicity are used to describe and predict how and where reactions will occur.

-

Electrophiles are "electron-loving" species that accept a pair of electrons to form a new covalent bond.[2][3] Electrophilic sites within a molecule are electron-deficient, typically characterized by a partial or full positive charge. These sites are susceptible to attack by nucleophiles.

-

Nucleophiles are "nucleus-loving" species that donate a pair of electrons to form a new covalent bond.[2][3] Nucleophilic sites are electron-rich, identified by the presence of lone pairs, pi bonds, or a partial or full negative charge.[4][5]

Computational methods such as the generation of Molecular Electrostatic Potential (MEP) maps and the calculation of partial atomic charges are invaluable tools for visualizing and quantifying these reactive sites.

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and indicate likely sites for electrophilic attack.[6] Conversely, regions of positive potential (colored blue) are electron-poor and represent sites susceptible to nucleophilic attack.[6][7][8]

-

Mulliken Population Analysis: This method provides a means of estimating partial atomic charges on the atoms within a molecule from computational chemistry calculations.[9][10] While known to be dependent on the basis set used, it offers a qualitative picture of charge distribution, helping to identify electrophilic (positive charge) and nucleophilic (negative charge) centers.[11][12]

Analysis of Reactive Sites in this compound

The interplay of the aromatic ring and its electron-withdrawing substituents creates a distinct reactivity profile.

Electrophilic Centers

The molecule possesses several electron-deficient sites that are prone to nucleophilic attack.

-

Carbonyl Carbon (C=O): The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, withdrawing electron density from the carbon. This makes the carbonyl carbon highly electrophilic and a prime target for nucleophiles.

-

Aromatic Ring Carbons (C2 & C4): The fluorine atoms at positions 2 and 4 are powerful electron-withdrawing groups. This effect, combined with the withdrawing nature of the benzoyl group, significantly reduces the electron density of the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. These positions are activated for nucleophilic aromatic substitution (SNAr) reactions.

-

Nitrile Carbon (C≡N): The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon electrophilic.

Nucleophilic Centers

The molecule also contains electron-rich sites capable of donating an electron pair.

-

Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center.

-

Nitrile Nitrogen (C≡N): The nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to act as a nucleophile.

-

Methylene Carbanion (α-carbon): The methylene group (-CH2-) is positioned between two potent electron-withdrawing groups (carbonyl and nitrile). This structural arrangement makes the methylene protons highly acidic. In the presence of a base, deprotonation occurs readily to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to many of the condensation and cyclization reactions involving this molecule.

Data Presentation and Visualization

Predicted Reactivity Summary

The table below summarizes the primary based on its chemical structure.

| Site | Atom(s) | Classification | Reasoning |

| Carbonyl Carbon | C of C=O | Strongly Electrophilic | Polarization due to highly electronegative Oxygen. |

| Aromatic Carbons | C2, C4 | Electrophilic | Strong electron-withdrawal by Fluorine atoms. |

| Nitrile Carbon | C of C≡N | Electrophilic | Polarization due to electronegative Nitrogen. |

| Methylene Protons | H of -CH2- | Acidic (leads to Nucleophile) | Flanked by two strong electron-withdrawing groups. |

| Carbonyl Oxygen | O of C=O | Nucleophilic | High electron density and lone pairs. |

| Nitrile Nitrogen | N of C≡N | Nucleophilic | Lone pair of electrons. |

| Methylene Carbon | C of -CH2- (as carbanion) | Strongly Nucleophilic | Formed upon deprotonation by a base. |

Visualization of Reactive Sites

The following diagram illustrates the key reactive centers on the this compound molecule.

References

- 1. 71682-97-8(3,4-Difluorobenzoylacetonitrile) | Kuujia.com [kuujia.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of substituted pyrimidines is, therefore, a critical endeavor in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile, a fluorinated pyrimidine derivative, utilizing 2,4-Difluorobenzoylacetonitrile as a key starting material. The protocol is based on the well-established cyclocondensation reaction between a β-ketonitrile and guanidine.

Reaction Principle

The synthesis proceeds via a base-catalyzed cyclocondensation reaction. This compound, a β-ketonitrile, serves as the three-carbon building block. In the presence of a base, it reacts with guanidine, which provides the N-C-N fragment, to form the stable six-membered pyrimidine ring. The reaction is typically high-yielding and proceeds readily under mild conditions.

Data Presentation

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| This compound | C₉H₅F₂NO | 179.14 | 0.01 | 1.0 |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 0.012 | 1.2 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.012 | 1.2 |

| Ethanol (solvent) | C₂H₆O | 46.07 | - | - |

Table 2: Reaction Parameters and Yields (Example Data)

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6 - 8 hours |

| Product Name | 2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile |

| Molecular Formula | C₁₁H₆F₂N₄ |

| Molecular Weight ( g/mol ) | 244.20 |

| Theoretical Yield | 2.44 g |

| Actual Yield (Example) | 2.15 g |

| Percent Yield (Example) | 88% |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile

This protocol details the synthesis of the target pyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

-

This compound

-

Guanidine Hydrochloride

-

Sodium Ethoxide

-

Absolute Ethanol

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 0.01 mol).

-

Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture until the starting material is completely dissolved.

-

Reagent Addition: To the stirred solution, add guanidine hydrochloride (1.15 g, 0.012 mol) followed by sodium ethoxide (0.82 g, 0.012 mol).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water (2 x 20 mL) to remove any inorganic impurities.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

Caption: Reaction pathway for the synthesis of the target pyrimidine.

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: 2,4-Difluorobenzoylacetonitrile as a Precursor for Antiviral Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel antiviral agents. Its activated methylene group and the presence of two fluorine atoms on the phenyl ring make it an attractive starting material for the construction of various heterocyclic scaffolds, including pyrazine derivatives that have demonstrated potent antiviral activity. One of the most notable antiviral drugs that can be conceptually derived from this precursor is Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] These application notes provide a comprehensive overview of the utility of this compound in the synthesis of antiviral compounds, detailed experimental protocols, and the mechanism of action of the resulting molecules.

Antiviral Drug Profile: Favipiravir Analog

The primary antiviral agent discussed in these notes is a structural analog of Favipiravir. Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active metabolite acts as a purine analog, competing with guanosine and adenosine triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp.[3] This incorporation can lead to chain termination or lethal mutagenesis of the viral genome, thereby inhibiting viral replication.[3][4] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses, Ebola virus, and coronaviruses.[2][4]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of Favipiravir against various strains of influenza A virus, providing key quantitative data for researchers.

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| A/H1N1 (Seasonal) | MDCK | Plaque Reduction | 0.19 - 2.55 | [5][6] |

| A/H3N2 (Seasonal) | MDCK | Plaque Reduction | 0.21 - 1.46 | [6] |

| A(H1N1)pdm09 | MDCK | Plaque Reduction | 0.24 - 22.48 | [5][6] |

| Avian H5N1 | MDCK | Plaque Reduction | 0.19 - 0.48 | [6] |

| Oseltamivir-resistant H1N1 | MDCK | Plaque Reduction | 2.55 | [6] |

EC50: The concentration of the drug that inhibits 50% of the viral replication. MDCK: Madin-Darby Canine Kidney cells.

Experimental Protocols

This section provides a detailed, plausible synthetic route for a Favipiravir analog starting from this compound. The protocol is based on established chemical transformations for the synthesis of pyrazine rings from 1,3-dicarbonyl compounds.

Synthesis of 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide

Step 1: Synthesis of 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile

This step involves the amination of the β-keto nitrile.

-

Materials:

-

This compound

-

Electrophilic aminating agent (e.g., N-chlorosuccinimide followed by ammonia, or a hydroxylamine derivative)[7]

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.1 equivalents) dropwise to the solution.

-

Slowly add the electrophilic aminating agent (1.1 equivalents) while maintaining the temperature at 0 °C.

-